4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride
Overview
Description
“4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C14H20ClNO•HCl . It has a molecular weight of 290.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20ClNO.ClH/c1-10-7-13(8-11(2)14(10)15)17-9-12-3-5-16-6-4-12;/h7-8,12,16H,3-6,9H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Metabolic Activity in Obese Rats
A study observed that chronic administration of a related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, led to reduced food intake and weight gain in obese rats. It also increased free fatty acid concentration in these rats (Massicot, Steiner, & Godfroid, 1985).
Potential Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, structurally related to the compound , have been characterized by X-ray powder diffraction as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Influence on Feeding Behavior
3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, a similar compound, was tested for its effect on feeding behavior, suggesting an influence on the satiety center and obesity in mice (Massicot, Thuillier, & Godfroid, 1984).
Thermogenic Effect in Rats
Another study on a closely related compound, (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine hydrochloride, revealed its thermogenic effects in normal rats, showing increased energy expenditure and resting oxygen consumption (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Pharmaceutical Applications
Paroxetine hydrochloride, a phenylpiperidine derivative, is structurally related and is a selective serotonin reuptake inhibitor, indicating potential pharmaceutical applications (Germann, Ma, Han, & Tikhomirova, 2013).
Synthesis and Stereochemistry
Research on diastereoisomeric 1,3-dimethylpiperidin-4-ols, related in structure, provides insights into the synthesis and stereochemistry of similar compounds (Casy & Jeffery, 1972).
Biological Activities
2,6-diaryl-3-methyl-4-piperidone derivatives, structurally similar, have been synthesized and screened for various biological activities, offering a perspective on the potential applications of related compounds (Rameshkumar et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-[(4-chloro-3,5-dimethylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-10-7-13(8-11(2)14(10)15)17-9-12-3-5-16-6-4-12;/h7-8,12,16H,3-6,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRQARUMSVJFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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